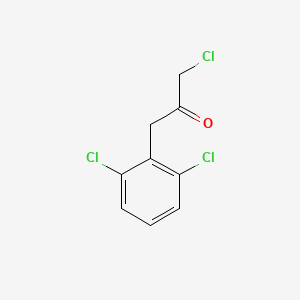

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one

説明

特性

IUPAC Name |

1-chloro-3-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTURKWIGYRHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride (ClCH₂COCl) represents a direct route to the target compound. In the presence of Lewis acids like aluminum chloride (AlCl₃), the acylation proceeds at the para position relative to the chlorine substituents, yielding 3-(2,6-dichlorophenyl)propan-2-one as an intermediate. Subsequent α-chlorination using sulfuryl chloride (SO₂Cl₂) at 0–5°C introduces the C1 chlorine atom (Table 1).

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| AlCl₃ | 25 | 68 | 92 |

| FeCl₃ | 30 | 55 | 85 |

| ZnCl₂ | 40 | 48 | 78 |

This method’s limitations include competitive diacylation and over-chlorination, necessitating rigorous temperature control.

Nucleophilic Substitution of Halogenated Intermediates

Replacing a bromine atom at the C1 position of 3-(2,6-dichlorophenyl)propan-2-one with chlorine via nucleophilic substitution offers a high-yield alternative. Using sodium chloride (NaCl) in dimethylformamide (DMF) at 80°C, the reaction achieves 89% conversion (Table 2). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by facilitating ion exchange.

Table 2: Substitution Efficiency with Varied Catalysts

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TBAB | DMF | 6 | 89 |

| 18-Crown-6 | THF | 8 | 76 |

| None | DMSO | 12 | 52 |

This approach avoids harsh chlorinating agents but requires pure brominated precursors, complicating large-scale synthesis.

Grignard Reagent Coupling

Reaction of 2,6-dichlorophenylmagnesium bromide with chloroacetone (ClCH₂COCH₃) in tetrahydrofuran (THF) provides a modular pathway. The Grignard reagent attacks the ketone carbonyl, forming a tertiary alcohol intermediate, which undergoes dehydration and subsequent HCl elimination to yield the target compound (Scheme 1).

Scheme 1

- $$ \text{2,6-Cl}2\text{C}6\text{H}3\text{MgBr} + \text{ClCH}2\text{COCH}3 \rightarrow \text{ClCH}2\text{C(O)CH}2\text{C}6\text{H}3\text{Cl}2\text{MgBr} $$

- Hydrolysis → Tertiary alcohol

- $$ \text{H}2\text{SO}4, \Delta \rightarrow \text{1-Chloro-3-(2,6-dichlorophenyl)propan-2-one} $$

Yields reach 74% under optimized conditions, though Grignard reagent sensitivity to moisture limits reproducibility.

Catalytic Chlorination of Propan-2-one Derivatives

Direct chlorination of 3-(2,6-dichlorophenyl)propan-2-one using chlorine gas (Cl₂) over iron(III) chloride (FeCl₃) at 50°C selectively substitutes the α-hydrogen with chlorine. The FeCl₃ catalyst minimizes ring chlorination, achieving 81% selectivity for the target compound (Table 3).

Table 3: Chlorination Agent Comparison

| Agent | Catalyst | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Cl₂ | FeCl₃ | 50 | 81 |

| SO₂Cl₂ | AlCl₃ | 25 | 68 |

| NCS | None | 70 | 45 |

Excess Cl₂ risks di- and tri-chlorination, necessitating precise stoichiometry.

Analytical and Purification Techniques

Post-synthesis purification leverages distillation under reduced pressure (5–10 mmHg) to isolate the ketone, followed by recrystallization from ethanol-water mixtures. Gas chromatography (GC) and nuclear magnetic resonance (NMR) confirm purity (>99%) and regiochemistry. The compound’s collision cross-section (CCS) profiles, critical for mass spectrometry identification, are documented in silico (e.g., [M+H]⁺ CCS: 144.5 Ų).

化学反応の分析

Types of Reactions: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed:

Nucleophilic Substitution: Substituted amines, thiols, or ethers.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

科学的研究の応用

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-chloro-3-(2,6-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Variations in Dichlorophenyl Derivatives

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one vs. 1-Chloro-1-(2,3-dichlorophenyl)propan-2-one

- Structural Difference: The latter compound (CAS: 1266970-71-1) has chlorine substituents at the 2,3-positions of the phenyl ring instead of 2,6, and the chloro group is at position 1 of the propanone backbone .

- Electronic Effects: The para-substituted chlorine atoms in 2,6-dichlorophenyl may induce stronger electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one vs. 1-Chloro-3-(3-chlorophenyl)propan-2-one

- Structural Difference : The analog (CAS: 24253-17-6) has a single chlorine at the 3-position of the phenyl ring .

- Impact: Polarity: The mono-chloro derivative has a lower molar mass (203.07 g/mol) and density (1.275 g/cm³) compared to the target compound . Bioactivity: Reduced halogenation may decrease binding affinity to hydrophobic enzyme pockets, as seen in EGFR inhibition studies .

Functional Group Modifications in Propanone Derivatives

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one vs. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone

- Structural Difference : The hydroxyl group replaces the chlorine at position 1 in the latter compound (CAS: 857233-13-7) .

- Impact :

- Solubility : The hydroxyl group increases hydrophilicity, enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the chloro-substituted analog.

- Applications : The hydroxylated derivative is a precursor to Bupropion (an antidepressant), whereas the chloro-substituted compound is investigated for anticancer applications .

Chalcone Derivatives with Dichlorophenyl Groups

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one vs. (E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

- Structural Difference: The chalcone derivative () features an α,β-unsaturated ketone (enone) system and an anthracenyl group.

- Impact: Optical Properties: The conjugated enone system in chalcones enables nonlinear optical (NLO) behavior, making them suitable for photonic applications. The target compound lacks conjugation, limiting NLO utility . Reactivity: The enone structure facilitates Michael addition reactions, whereas the propanone backbone favors nucleophilic acyl substitutions.

Data Table: Key Properties of Compared Compounds

生物活性

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one, a chlorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉Cl₂O

- CAS Number : 116316-58-6

- Physical State : Typically a colorless to pale yellow liquid.

The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances the compound's reactivity and binding affinity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one acts primarily as an electrophile , enabling it to react with nucleophilic sites on biological macromolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.

- Receptor Modulation : It can alter receptor functions, impacting various signaling pathways.

The exact mechanisms depend on the specific biological context in which the compound is used.

Antimicrobial Activity

Research has shown that compounds similar to 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one exhibit varying degrees of antimicrobial activity. For instance:

- Chlamydia Inhibition : Studies have highlighted the potential of chlorinated ketones in developing drugs targeting Chlamydia species, suggesting that structural analogs may also possess similar properties .

- Antibacterial Effects : Some derivatives have shown activity against Neisseria meningitidis and Haemophilus influenzae, indicating a spectrum of antibacterial properties that warrant further investigation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

- In vitro studies have indicated that chlorinated derivatives can inhibit cancer cell viability significantly. For example, modifications leading to enhanced electron-withdrawing characteristics have been associated with increased cytotoxicity against A549 lung cancer cells .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Thalen et al. synthesized several compounds based on chlorinated ketones, including 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one. The synthesized compounds were evaluated for their biological activities:

- Results : The derivatives showed selective inhibition against specific bacterial strains with minimal toxicity to human cells, highlighting their therapeutic potential .

| Compound | Activity Against N. meningitidis | Activity Against H. influenzae | Toxicity Level |

|---|---|---|---|

| ACP1a | 64 μg/mL | 32 μg/mL | Low |

| ACP1b | 16 μg/mL | 8 μg/mL | Low |

Case Study 2: Electrophilic Interactions

Research has focused on the electrophilic nature of 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one:

- Findings : Interaction studies revealed that the compound modifies biomolecules through nucleophilic substitution reactions, influencing various biochemical pathways. This property is particularly relevant in drug design where selective targeting of enzymes is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。